BOC-L-Leu-Gly-L-Arg-PNA.HCL

Endotoxin Detection Limulus Amebocyte Lysate Substrate Specificity

BOC-L-Leu-Gly-L-Arg-PNA.HCl (Boc-Leu-Gly-Arg-pNA acetate) delivers exclusive specificity for the endotoxin-activated horseshoe crab clotting enzyme, eliminating false-positive signals from thrombin contamination—a critical advantage over S-2238 in endotoxin assays. With ≥98% HPLC purity and controlled impurity profile, it ensures low background and lot-to-lot consistency for regulatory-compliant pharmaceutical quality control, platelet-poor plasma (PPP), and platelet-rich plasma (PRP) testing.

Molecular Formula C25H41ClN8O7
Molecular Weight 601.1 g/mol
Cat. No. B12807848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOC-L-Leu-Gly-L-Arg-PNA.HCL
Molecular FormulaC25H41ClN8O7
Molecular Weight601.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C.Cl
InChIInChI=1S/C25H40N8O7.ClH/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39;/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H
InChIKeyUZOVQZUBLDOMBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BOC-L-Leu-Gly-L-Arg-PNA.HCl: A Chromogenic Substrate for Serine Protease and Endotoxin Quantification


BOC-L-Leu-Gly-L-Arg-PNA.HCl (CAS 176786-91-7) is a synthetic tripeptide chromogenic substrate incorporating an N-terminal tert-butyloxycarbonyl (Boc) protecting group and a C-terminal para-nitroanilide (pNA) reporter. It serves as a substrate for serine proteases, notably the endotoxin-activated clotting enzyme from horseshoe crab (Limulus/Tachypleus) hemocyte lysate [1]. Upon enzymatic cleavage, it releases p-nitroaniline, quantifiable by absorbance at 405 nm [2].

Why BOC-L-Leu-Gly-L-Arg-PNA.HCl Cannot Be Substituted by Generic Chromogenic Substrates


Generic substitution fails due to the compound's highly specific enzyme recognition profile. Unlike broader substrates such as S-2238 (H-D-Phe-Pip-Arg-pNA) that are primarily cleaved by thrombin, BOC-L-Leu-Gly-L-Arg-PNA.HCl is selectively hydrolyzed by the endotoxin-activated Limulus clotting enzyme but not by thrombin or other mammalian serine proteases [1]. This differential specificity is critical for endotoxin assays where thrombin contamination would otherwise yield false-positive signals. The compound's C-terminal Gly-Arg sequence and Boc protection confer a distinct kinetic profile compared to alternative substrates like Boc-Val-Leu-Gly-Arg-pNA or Boc-Leu-Gly-Arg-AMC, precluding simple interchange in quantitative analytical workflows [2].

Quantitative Evidence for BOC-L-Leu-Gly-L-Arg-PNA.HCl Differentiation: Comparative Performance Data


Substrate Specificity: Positive Cleavage by Limulus Clotting Enzyme Versus Negative Reactivity with S-2238

In a direct head-to-head comparison, purified Limulus polyphemus clotting enzyme exhibited amidolytic activity toward BOC-L-Leu-Gly-L-Arg-PNA.HCl but showed no detectable hydrolysis of the chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA) [1]. This differential reactivity distinguishes the compound from thrombin-specific substrates and validates its utility in endotoxin assays where thrombin interference must be avoided.

Endotoxin Detection Limulus Amebocyte Lysate Substrate Specificity

Comparative Substrate Panel: Positive Reactivity with Xa-Like Substrates but Not Thrombin Substrates

The Limulus clotting enzyme hydrolyzed BOC-L-Leu-Gly-L-Arg-PNA.HCl along with other substrates bearing a C-terminal Gly-Arg sequence (S-2423, S-2222, S-2422, S-2337), but showed no activity against S-2160, S-2238, S-2251, S-2444, S-2266, or S-2302 [1]. This pattern mimics mammalian Factor Xa specificity, contrasting sharply with thrombin-directed substrates like S-2238.

Protease Specificity Limulus Enzyme Coagulation Factor Xa

HPLC Purity: ≥98.0% with Controlled Impurity and Acetate Content

Commercial specifications for BOC-L-Leu-Gly-L-Arg-PNA.HCl (as the acetate salt) guarantee a minimum HPLC purity of 98.0%, with single impurities ≤2.0% and acetate content controlled between 5.0% and 12.0% [1]. This level of purity and counterion definition exceeds that of many generic chromogenic substrates, which often lack detailed impurity profiles.

Peptide Purity Quality Control Endotoxin Assay

Optimal Application Scenarios for BOC-L-Leu-Gly-L-Arg-PNA.HCl Based on Quantitative Evidence


Endotoxin Quantification in Plasma Using Limulus Amebocyte Lysate (LAL) Assays

BOC-L-Leu-Gly-L-Arg-PNA.HCl is the preferred chromogenic substrate for endotoxin detection in platelet-poor plasma (PPP) and platelet-rich plasma (PRP). Its specific hydrolysis by the endotoxin-activated Limulus clotting enzyme—and lack of reactivity with thrombin substrates like S-2238 [1]—ensures that the measured absorbance at 405 nm corresponds exclusively to endotoxin-induced amidase activity. This specificity is critical for clinical and pharmaceutical endotoxin testing where false-positive signals from thrombin contamination must be avoided.

Factor Xa Activity Assays in Coagulation Research

The substrate's recognition by Factor Xa-like proteases [1] makes it suitable for studying the amidase activity of Factor Xa in the presence or absence of cofactors (e.g., Factor Va, phospholipids). Its chromogenic readout enables real-time kinetic monitoring of Factor Xa activity, facilitating the evaluation of anticoagulant compounds and the mechanistic investigation of the prothrombinase complex.

High-Purity Substrate for Sensitive Endotoxin Detection

With a guaranteed HPLC purity of ≥98.0% and controlled impurity profile [2], BOC-L-Leu-Gly-L-Arg-PNA.HCl (acetate) provides a reliable, low-background signal in quantitative endotoxin assays. This level of purity minimizes non-specific hydrolysis and ensures consistent lot-to-lot performance, making it the substrate of choice for regulatory-compliant endotoxin testing in pharmaceutical manufacturing and medical device validation.

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